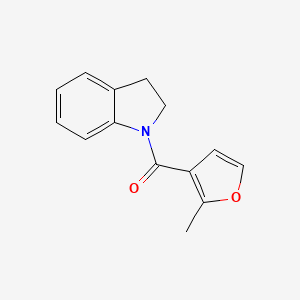

2,3-Dihydroindol-1-yl-(2-methylfuran-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

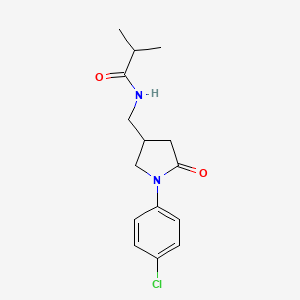

“2,3-Dihydroindol-1-yl-(2-methylfuran-3-yl)methanone” is a chemical compound with the molecular formula C14H13NO2 . It is used in various chemical and pharmaceutical research .

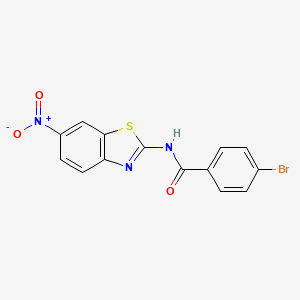

Molecular Structure Analysis

The molecular structure of “2,3-Dihydroindol-1-yl-(2-methylfuran-3-yl)methanone” can be analyzed using various spectroscopic techniques . The compound has a molecular weight of 227.25852 .Physical And Chemical Properties Analysis

“2,3-Dihydroindol-1-yl-(2-methylfuran-3-yl)methanone” has several physical and chemical properties that can be analyzed. For instance, its melting point, boiling point, and density can be determined using various experimental techniques .Scientific Research Applications

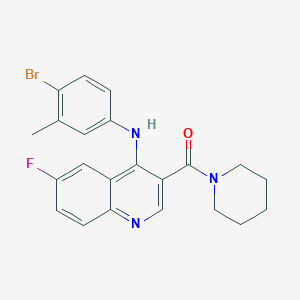

- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure may interfere with cancer cell growth pathways, making it a promising candidate for drug development .

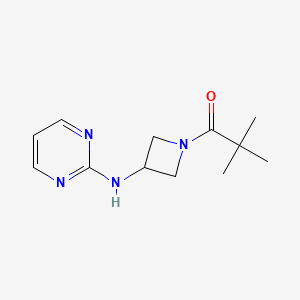

- Targeting Specific Receptors : The compound’s chemical properties allow it to interact with specific receptors in the body. Investigating its binding affinity and selectivity could lead to novel therapeutic agents .

- Neurotransmitter Modulation : Given its structural resemblance to indole derivatives, scientists have investigated its impact on neurotransmitter systems. It may influence serotonin or dopamine pathways, making it relevant for neurological studies .

- Neuroprotective Effects : Preliminary studies suggest that this compound might have neuroprotective properties. Further research could explore its potential in treating neurodegenerative diseases .

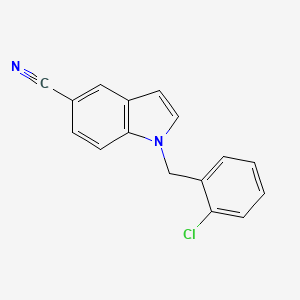

- Building Block for Heterocyclic Compounds : Chemists use it as a building block in the synthesis of complex heterocyclic molecules. Its indole and furan moieties enable diverse transformations .

- Metal-Catalyzed Reactions : Researchers have employed it in metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These reactions are crucial for creating new chemical bonds .

- Luminescent Properties : The compound exhibits fluorescence, making it interesting for optoelectronic applications. Scientists have explored its use in organic light-emitting diodes (OLEDs) and sensors .

- Semiconductor Behavior : Investigations into its electronic properties reveal its potential as a semiconductor material. It could contribute to the development of efficient electronic devices .

- Isolation from Marine Organisms : Some researchers have isolated this compound from marine organisms. Its natural occurrence raises questions about its ecological role and potential bioactivity .

- Structural Elucidation : Scientists study its structure to understand biosynthetic pathways and identify related natural products .

- Environmental Fate and Degradation : Understanding how this compound behaves in the environment is essential. Researchers investigate its stability, degradation pathways, and potential impact on ecosystems .

- Toxicity Assessment : Assessing its toxicity profile is crucial for risk assessment. Studies explore its effects on aquatic organisms and soil microorganisms .

Medicinal Chemistry and Drug Development

Neuroscience and Neuropharmacology

Organic Synthesis and Catalysis

Materials Science and Optoelectronics

Natural Product Chemistry

Environmental Chemistry and Toxicology

Mechanism of Action

properties

IUPAC Name |

2,3-dihydroindol-1-yl-(2-methylfuran-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-12(7-9-17-10)14(16)15-8-6-11-4-2-3-5-13(11)15/h2-5,7,9H,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPFQDAFJVTRES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroindol-1-yl-(2-methylfuran-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2682507.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2682508.png)

![[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/no-structure.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2682521.png)

![5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2682524.png)

![N-[3-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide](/img/structure/B2682529.png)